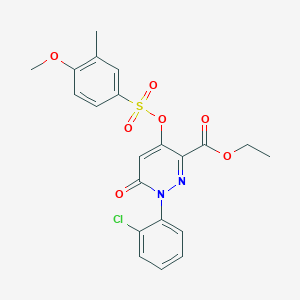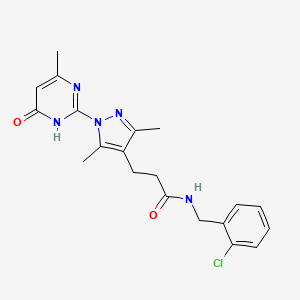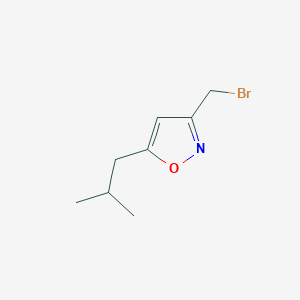![molecular formula C20H18N4O2S B2370104 2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379977-22-5](/img/structure/B2370104.png)
2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis Techniques : This compound and its derivatives are synthesized using various techniques, such as the reaction of 2-amino-substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride, forming N-acetyl- pyridinium complexes. This process facilitates the condensation to yield the desired products (Patel & Agravat, 2009).
Antimicrobial Properties : Several studies have found these compounds to possess significant antibacterial activity. This is established through the synthesis of different pyridine derivatives containing the benzothiazole moiety, which have been screened for their effectiveness against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Molecular Docking Studies
- Breast Cancer Research : Molecular docking studies of similar compounds have been carried out with targets in breast cancers, such as estrogen and progesterone receptors. These studies aim to predict the activity of these compounds against these receptors, contributing to the understanding of their potential use in cancer treatment (Shirani, Maleki, Asadi, & Dinari, 2021).
Synthesis of Fused Heterocyclic Nitrogen Compounds
- Development of Fused Heterocycles : The compound has been used in the synthesis of new N-amino-2-pyridones and cycloalkane ring-fused pyridine derivatives containing the benzothiazole moiety. These advancements in synthetic methods contribute to the development of a variety of heterocyclic nitrogen compounds (Elgemeie, Shams, Elkholy, & Abbas, 2000).
Synthesis of New Pyridine Derivatives
Novel Synthesis Methods : Innovative synthesis methods for new pyridine derivatives involving the benzothiazole moiety have been explored. This includes reactions under various conditions, such as ultrasonic irradiation and traditional reflux methods, leading to the formation of diverse compounds with potential pharmacological applications (Venkatesan & Maruthavanan, 2011).
Potential as Antimicrobial Agents : Compounds synthesized using these methods have been evaluated for their antimicrobial properties, showing considerable activity against different microbial strains (Patel & Agravat, 2007).
Additional Applications
- Chemical Structure and Analysis : The synthesis and characterization of such compounds, including their chemical structure and properties, are crucial in expanding the understanding of their potential applications in various fields, such as medicinal chemistry and materials science (Bogdanowicz et al., 2013).
Propriétés
IUPAC Name |
2-[[1-(1,3-benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c21-11-14-7-8-22-18(10-14)26-13-15-4-3-9-24(12-15)20(25)19-23-16-5-1-2-6-17(16)27-19/h1-2,5-8,10,15H,3-4,9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVYWWJMPONGFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)COC4=NC=CC(=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370028.png)
![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)






![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)